molecular formula C17H19BrN4O B2584762 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine CAS No. 2380143-25-7

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B2584762
CAS No.: 2380143-25-7
M. Wt: 375.27
InChI Key: JOEXLRMRWXOGDA-UHFFFAOYSA-N
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Description

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclopropyl group, a methyl group, and a pyrrolidinyl group linked to a bromopyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Mechanism of Action

The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine is unique due to its specific combination of functional groups and its potential to inhibit kinases. This makes it a valuable compound for further research and development in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c1-11-8-16(21-17(20-11)12-2-3-12)22-7-5-13(10-22)23-15-4-6-19-9-14(15)18/h4,6,8-9,12-13H,2-3,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEXLRMRWXOGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCC(C3)OC4=C(C=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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